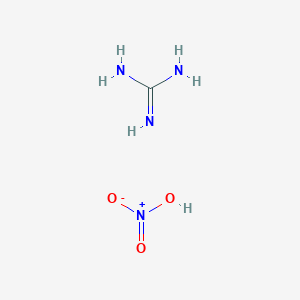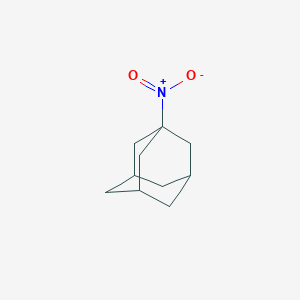
硝酸胍
概述
描述
Guanidine nitrate is a chemical compound with the formula [C(NH₂)₃]NO₃. It is a colorless, water-soluble salt that is produced on a large scale. Guanidine nitrate is commonly used as a precursor for nitroguanidine, a fuel in pyrotechnics, and gas generators . Its correct name is guanidinium nitrate, but the colloquial term guanidine nitrate is widely used .
科学研究应用
Guanidine nitrate has diverse applications in scientific research:
作用机制
Target of Action
Guanidine nitrate is primarily used as a precursor for nitroguanidine , a powerful energetic material. It is also used as a fuel in pyrotechnics and gas generators . The primary targets of guanidine nitrate are therefore the chemical reactions involved in these processes.
Mode of Action
Guanidine nitrate acts as a monopropellant, meaning it can combust without the presence of an oxidizer . This is due to the presence of both a fuel component (the guanidine) and an oxidizer component (the nitrate) within the same molecule . When ignited, it decomposes and releases a large amount of gas, making it useful in applications that require rapid gas evolution, such as airbags and model airplane engines .
Biochemical Pathways
For instance, guanidine derivatives are found in a variety of natural products, including nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives . These compounds can interact with various biochemical pathways, influencing processes such as nerve impulse transmission and muscle cell membrane depolarization .
Pharmacokinetics
It is known to be a water-soluble salt , which suggests it could be readily absorbed and distributed in the body if ingested or inhaled. It’s important to note that guanidine nitrate is considered a hazardous substance, being an explosive and containing an oxidant (nitrate). It is also harmful to the eyes, skin, and respiratory tract .
Action Environment
The action of guanidine nitrate can be influenced by various environmental factors. For instance, exposure to nitrogen oxide gases in a humid environment can cause guanidine nitrate to degrade, converting it to ammonium nitrate . This altered exothermic and pressure-release behavior is expected to affect the performance of GN-based pyrotechnics . Furthermore, the rate of this reaction can be influenced by temperature, with the highest conversion rate observed at 15°C .
生化分析
Biochemical Properties
Guanidine nitrate is known for its high gas output and low flame temperature, making it an attractive choice for various applications
Molecular Mechanism
It’s known that guanidine nitrate can decompose explosively
Temporal Effects in Laboratory Settings
In a study, the transition from guanidine nitrate to ammonium nitrate was observed over a period of 72 hours of exposure . The reaction coincided with increased heat generation . This suggests that the effects of guanidine nitrate can change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It’s known that guanidine nitrate can transition to ammonium nitrate
准备方法
Synthetic Routes and Reaction Conditions: Guanidine nitrate is typically synthesized by neutralizing guanidine with nitric acid. industrial production often involves the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate . The process involves heating an intimate mixture of dicyandiamide and ammonium nitrate in an oil bath at 110–120°C, gradually raising the temperature to 160°C over half an hour, and maintaining it for three hours. The resulting product is then extracted with water and purified by recrystallization .
Industrial Production Methods: Industrial production of guanidine nitrate follows similar principles but on a larger scale. The reaction between dicyandiamide and ammonium nitrate is carefully controlled to ensure safety and efficiency, given the explosive nature of the materials involved .
化学反应分析
Types of Reactions: Guanidine nitrate undergoes various chemical reactions, including:
Oxidation: Guanidine nitrate can be oxidized to form nitroguanidine.
Thermal Decomposition: Upon heating, guanidine nitrate decomposes, releasing gases such as nitrogen and carbon dioxide.
Substitution: Guanidine nitrate can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid are used.
Thermal Decomposition: Heating to temperatures above 240°C initiates decomposition.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed:
Nitroguanidine: Formed through oxidation.
Ammonium Nitrate: Formed during degradation in the presence of nitrogen oxides.
相似化合物的比较
Nitroguanidine: Similar in structure but contains a nitro group.
Thiourea Derivatives: Used as guanidylating agents in synthesis.
Cyanamides: React with derivatized amines to form guanidines.
Uniqueness of Guanidine Nitrate: Guanidine nitrate is unique due to its high gas output and low flame temperature, making it suitable for applications in pyrotechnics and gas generators . It is less toxic and less sensitive to moisture compared to other compounds like ammonium nitrate .
属性
IUPAC Name |
guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUNWZZSUJPAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3 | |
| Record name | GUANIDINE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/820 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | guanidine nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Guanidine_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-00-8 (Parent) | |
| Record name | Guanidine, nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027164 | |
| Record name | Guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS. | |
| Record name | GUANIDINE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/820 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Guanidine, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5466 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes at boiling point | |
| Record name | GUANIDINE, MONONITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16 | |
| Record name | GUANIDINE, MONONITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.436 g/cm³ | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystalline powder | |
CAS No. |
506-93-4; 52470-25-4, 506-93-4, 52470-25-4 | |
| Record name | GUANIDINE NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/820 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Guanidine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANIDINE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B542239A4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUANIDINE, MONONITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
214 °C, 217 °C | |
| Record name | GUANIDINE, MONONITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GUANIDINE NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of guanidine nitrate?
A1: Guanidine nitrate has the molecular formula CH6N4O3 and a molecular weight of 122.08 g/mol.
Q2: What are the spectroscopic characteristics of guanidine nitrate?
A2: While specific spectroscopic data is limited in the provided research, guanidine nitrate and its derivatives have been characterized using techniques like FTIR, UV-Vis, and NMR. [, , ] These techniques provide information about the compound's functional groups, electronic transitions, and structural properties.
Q3: How does guanidine nitrate behave thermally?
A3: Guanidine nitrate exhibits a multi-step thermal decomposition process. Studies using Differential Scanning Calorimetry (DSC) reveal at least three overlapping decomposition peaks. [] Isothermal kinetic models, such as Nth order and autocatalytic models, have been used to describe the decomposition stages and calculate kinetic parameters. []
Q4: What are the primary applications of guanidine nitrate?
A4: Guanidine nitrate is utilized in various applications, including:
- Explosives & Propellants: Due to its energetic properties, guanidine nitrate is a key ingredient in explosives and propellants. Research has focused on understanding its detonation characteristics for safety design in manufacturing facilities. [, , ]
- Flame Retardants: Guanidine nitrate is used to impart flame retardance to materials like hemp. [] This is attributed to its ability to promote the formation of a carbonaceous char layer during combustion, enhancing heat insulation. []
- Catalyst Precursor: Guanidine nitrate serves as a precursor for nitrogen-doped carbon nanotubes (CNTs) used in catalysis. [] The nitrogen doping, along with defect-rich surface features, contributes to the catalytic activity. []
Q5: How is guanidine nitrate used in the production of nitroguanidine?
A5: Guanidine nitrate is a crucial intermediate in the synthesis of nitroguanidine, a key component in triple-base propellants. [, , , ] Two primary production methods, the urea/ammonium nitrate (U/AN) process and the British aqueous fusion (BAF) process, utilize guanidine nitrate. [, ]
Q6: Can you elaborate on the use of guanidine nitrate in nitrogen-doped carbon nanotubes for catalysis?
A6: Guanidine nitrate plays a significant role in creating nitrogen-doped carbon nanotubes (N-doped CNTs) with enhanced catalytic properties. [] It acts as a nitrogen source during the fabrication process, introducing nitrogen atoms into the CNT structure. This doping process, coupled with the formation of defect and C=O group-rich surface features, significantly boosts the catalytic performance of N-doped CNTs. [] Studies have demonstrated their effectiveness in the direct dehydrogenation of ethylbenzene to styrene, a crucial industrial process. []
Q7: Are there alternatives to using guanidine nitrate in these applications?
A7: While specific alternatives depend on the application, research mentions several possibilities:
- Melamine: Like guanidine nitrate, melamine can be used as a nitrogen source in producing nitrogen-doped materials for various applications, including catalysis. [, ]
- Cyanoguanidine: This compound can serve as an alternative starting material for producing organoguanidines. []
Q8: What are the known toxicological effects of guanidine nitrate?
A8: Guanidine nitrate has been found to exhibit toxicity in various studies:
- Acute Oral Toxicity: Studies in mice classified guanidine nitrate as slightly toxic, with a median lethal dose (LD50) ranging from 1028 to 1105 mg/kg. []
- Dermal Toxicity: Research in rabbits identified guanidine nitrate as a severe primary irritant with corrosive properties, causing erythema, edema, and eschar formation. []
- Eye Irritation: Guanidine nitrate caused mild-to-moderate eye irritation in rabbits, with potential corrosive properties indicated by the observation of pannus and corneal erosions. []
- Aquatic Toxicity: Studies on freshwater organisms revealed significant toxic effects on Daphnia magna at low concentrations (4.2 mg/L), highlighting potential ecological risks. []
Q9: How is guanidine nitrate typically handled and disposed of?
A9: Due to its hazardous nature, guanidine nitrate should only be handled by trained professionals following appropriate safety procedures. Disposal should comply with local regulations and may involve controlled incineration or other approved methods for hazardous waste.
Q10: What are the current research areas focused on guanidine nitrate?
A10: Current research interests include:
- Improving Catalytic Efficiency: Ongoing research aims to further optimize the synthesis of nitrogen-doped materials using guanidine nitrate, enhancing their catalytic activity and selectivity for various chemical reactions. [, ]
- Developing Sustainable Synthesis Methods: Efforts are underway to explore more environmentally friendly and cost-effective methods for producing guanidine nitrate and its derivatives. [, ]
- Understanding Decomposition Mechanisms: Researchers are working to gain a deeper understanding of the thermal decomposition mechanisms of guanidine nitrate, particularly under different conditions. [] This knowledge is crucial for optimizing its use in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one](/img/structure/B116537.png)



![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)



![2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL](/img/structure/B116555.png)

![Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate](/img/structure/B116563.png)


